molecular formula C10H14BrNO2S B7845743 3-Bromo-N-isobutylbenzenesulfonamide

3-Bromo-N-isobutylbenzenesulfonamide

Cat. No.: B7845743
M. Wt: 292.19 g/mol
InChI Key: SNPYZPKWGZHOBI-UHFFFAOYSA-N
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Description

3-Bromo-N-isobutylbenzenesulfonamide is a chemical compound characterized by a bromine atom attached to a benzene ring, which is also substituted with an isobutyl group and a sulfonamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-isobutylbenzenesulfonamide typically involves the bromination of N-isobutylbenzenesulfonamide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane, under controlled temperature and light conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-isobutylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of N-isobutylbenzenesulfonamide.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed, typically in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: N-isobutylbenzenesulfonamide

  • Substitution: Hydroxylated or aminated derivatives of the compound

Scientific Research Applications

3-Bromo-N-isobutylbenzenesulfonamide has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

3-Bromo-N-isobutylbenzenesulfonamide is similar to other brominated benzenesulfonamides, such as 4-Bromo-N-isobutylbenzenesulfonamide and 2-Bromo-N-isobutylbenzenesulfonamide. These compounds differ in the position of the bromine atom on the benzene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which affects its physical and chemical properties.

Comparison with Similar Compounds

  • 4-Bromo-N-isobutylbenzenesulfonamide

  • 2-Bromo-N-isobutylbenzenesulfonamide

  • 3-Chloro-N-isobutylbenzenesulfonamide

  • 3-Bromo-N-ethylbenzenesulfonamide

This comprehensive overview provides a detailed understanding of 3-Bromo-N-isobutylbenzenesulfonamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-N-(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-8(2)7-12-15(13,14)10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPYZPKWGZHOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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